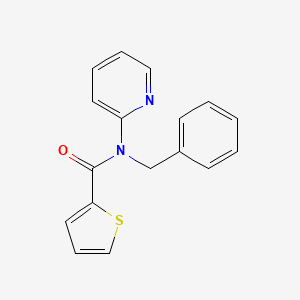
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide, also known as CAY10465, is a small molecule inhibitor that has been shown to modulate various biological processes. This compound has been widely studied due to its potential therapeutic applications in cancer, inflammation, and other diseases. In
Applications De Recherche Scientifique
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been shown to reduce inflammation in animal models of arthritis and colitis.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. Additionally, it has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and inhibit the growth of various cancer cell lines. Additionally, it has been shown to modulate the activity of various signaling pathways, including the protein kinase CK2 and the transcription factor NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide in lab experiments include its high potency and selectivity, as well as its ability to modulate various signaling pathways. However, there are also some limitations to using this compound, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are many potential future directions for the study of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide. One area of research could focus on the development of more potent and selective inhibitors of CK2 and NF-κB. Additionally, further studies could explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the development of more effective delivery systems and optimization of pharmacokinetic properties could also be an area of future research.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is a multi-step process that involves the reaction of 2-methyl-3-nitroindole with ethyl cyanoacetate in the presence of a base to form the corresponding enamine. This intermediate is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized for high yield and purity, and has been used in various scientific studies.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-11(6-9(7-14)13(15)17)10-4-2-3-5-12(10)16-8/h2-6,16H,1H3,(H2,15,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAOTRPXJJNCSF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

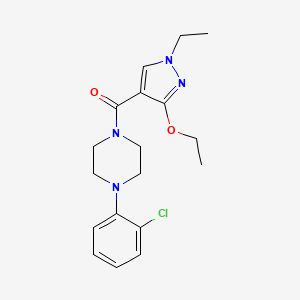
![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)

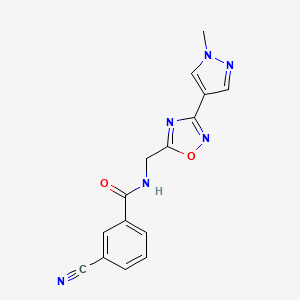
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)


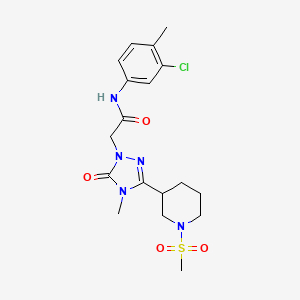
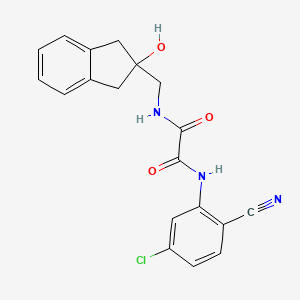

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)
